
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one
Overview
Description
“1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one” is a compound that contains an imidazole moiety and an indenone moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been well documented . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds derived from 2,3-dihydro-1H-inden-1-one have been synthesized and shown to possess significant antibacterial and antifungal properties . These compounds have been tested against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Aspergillus niger, and Candida albicans. The findings suggest that these derivatives can be potent agents in combating microbial infections, with some exhibiting broad-spectrum antibacterial activity .
Alzheimer’s Disease Treatment
Novel 2,3-dihydro-1H-inden-1-ones have been explored as dual inhibitors of PDE4 and AChE, which are important targets in the treatment of Alzheimer’s disease (AD). These compounds have shown promise in improving cognitive and memory function, with certain derivatives demonstrating neuroprotective effects comparable to donepezil, a commonly used AD medication. Additionally, some derivatives have exhibited potent anti-neuroinflammatory properties, suggesting their potential as multifunctional agents for AD treatment .
Pharmacological Profile
The structural motif of 2,3-dihydro-1H-inden-1-one is associated with a wide range of pharmacological properties. Literature surveys indicate that compounds containing this structure exhibit activities such as anticancer , anti-inflammatory , antioxidant , and anti-Alzheimer disease . The presence of a halogen atom, particularly fluorine, can dramatically alter the medicinal properties of these compounds, leading to a broad spectrum of biological activities .
Synthesis Methods
The synthesis of halo-aryl and heterocyclic labeled 2,3-dihydro-1H-inden-1-one derivatives has been achieved through various methods, including grinding, stirring, and ultrasound irradiation. The ultrasound technique, in particular, has proven to be satisfactory in terms of time efficiency and synthetic yield. These methods contribute to the rapid and efficient production of these compounds for further study and application .
Anticancer Activity
Compounds with the 2,3-dihydro-1H-inden-1-one structure have been noted for their anticancer activities. The incorporation of halo-aryl and heterocyclic groups into the indenone core has led to the development of derivatives with potential use in cancer treatment. Their efficacy against various cancer cell lines is an area of active research, with the goal of identifying new therapeutic agents .
Anti-Inflammatory and Antioxidant Effects
Derivatives of 2,3-dihydro-1H-inden-1-one have also been reported to exhibit anti-inflammatory and antioxidant effects. These properties are crucial in the management of chronic diseases and conditions associated with oxidative stress and inflammation. The exploration of these compounds in such contexts could lead to the development of novel treatments .
Neuroprotective Properties
The neuroprotective properties of 2,3-dihydro-1H-inden-1-one derivatives make them candidates for the treatment of neurodegenerative diseases beyond Alzheimer’s. Their ability to protect neuronal cells from damage and death is a valuable characteristic in the search for treatments for conditions like Parkinson’s disease and multiple sclerosis .
Molecular Characterization Techniques
The characterization of these compounds is essential for understanding their structure-activity relationships. Techniques such as FT-IR, 1H NMR, 13C NMR, and HRMS have been utilized to elucidate the molecular structures of the synthesized derivatives. These techniques provide detailed information about the compounds, which is critical for their further development and application in various fields .
Future Directions
The development of new methods for the synthesis of imidazole derivatives is an urgent task . The proposed method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This reaction introduces the desired pharmacophore group into position 4 of the imidazolidine ring .
Biochemical Pathways
Imidazole derivatives are known to exhibit a wide spectrum of biological activity, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide spectrum of biological activity, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis of imidazolidin-2-ones from acyclic precursors is known to be influenced by the need to use expensive and hard-to-find catalysts .
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-13-7-8-14(12)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGZIDJSIUMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



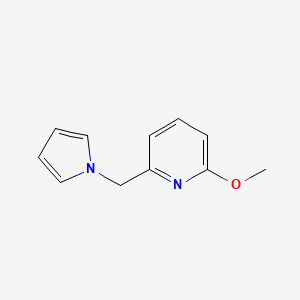
![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)
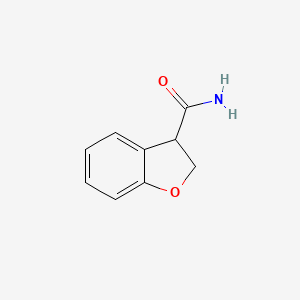
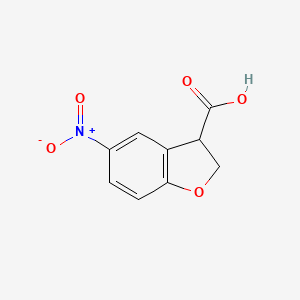
![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)
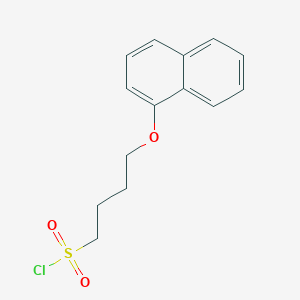

![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)

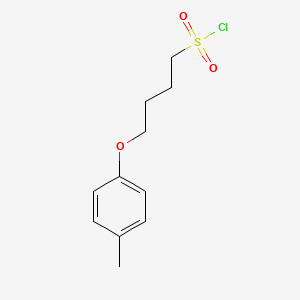
![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)